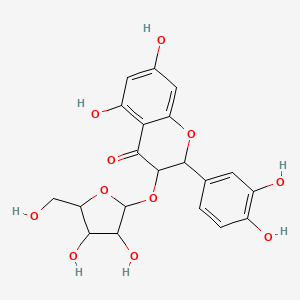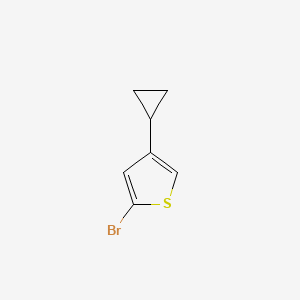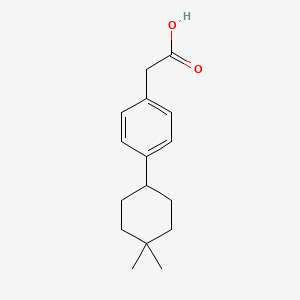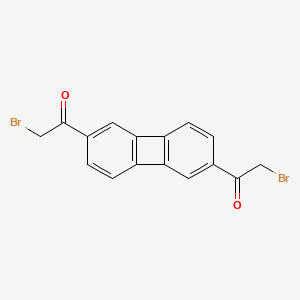
3-((3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one is a complex organic compound known for its significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the chromanone core, followed by the introduction of hydroxyl groups and the tetrahydrofuran moiety. Common reagents include phenolic compounds, aldehydes, and catalysts such as Lewis acids. Reaction conditions may involve controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency. Additionally, purification methods like chromatography and crystallization are employed to obtain high-purity products suitable for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like pyridine or triethylamine.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound exhibits antioxidant properties due to its hydroxyl groups. It can scavenge free radicals, making it a potential candidate for studying oxidative stress and related diseases.
Medicine
In medicine, the compound’s antioxidant and anti-inflammatory properties are of interest. It may be explored for therapeutic applications in conditions like cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, nutraceuticals, and cosmetic products. Its chemical stability and bioactivity make it a versatile ingredient in various formulations.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, modulating the activity of enzymes involved in oxidative stress and inflammation pathways. Additionally, the compound’s structure allows it to interact with cell membranes, influencing cellular signaling and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Epicatechin: Another flavonoid known for its cardiovascular benefits.
Kaempferol: A flavonoid with anti-inflammatory and anticancer activities.
Uniqueness
Compared to these similar compounds, 3-((3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one stands out due to its unique combination of a chromanone core and a tetrahydrofuran moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C20H20O11 |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28H,6H2 |
Clé InChI |
PPDQWYOCNSWEMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid](/img/structure/B12838733.png)





![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)


